molecular formula C6H12N2O2 B074740 N-Nitroso-2,6-dimethylmorpholine CAS No. 1456-28-6

N-Nitroso-2,6-dimethylmorpholine

Cat. No. B074740
CAS RN: 1456-28-6
M. Wt: 144.17 g/mol
InChI Key: DPYMAXOKJUBANR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitroso-2,6-dimethylmorpholine is a suspected carcinogen with experimental carcinogenic, tumorigenic, and neoplastigenic data . It is used as a model carcinogenic and carcinogenic metabolite .


Synthesis Analysis

The synthesis of N-Nitroso-2,6-dimethylmorpholine involves reaction conditions with Iron (III) nitrate nonahydrate and tetrabutylammonium perchlorate in acetonitrile at 70 degrees Celsius under an inert atmosphere .


Molecular Structure Analysis

The molecular formula of N-Nitroso-2,6-dimethylmorpholine is C6H12N2O2 . Its average mass is 144.172 Da and its monoisotopic mass is 144.089874 Da .


Chemical Reactions Analysis

Liver preparations from Syrian golden hamsters catalyze the metabolism of the pancreatic carcinogen N-Nitroso-2,6-dimethylmorpholine largely to N-Nitroso (2-hydroxypropyl) (2-oxopropyl)amine (HPOP) . This reaction is catalyzed by a mixed-function oxidase in the presence of reduced nicotinamide adenine dinucleotide phosphate and oxygen .


Physical And Chemical Properties Analysis

N-Nitroso-2,6-dimethylmorpholine is a suspected carcinogen . When heated to decomposition, it emits toxic fumes of NOx .

Scientific Research Applications

  • Carcinogenicity in Different Animals : N-Nitroso-2,6-dimethylmorpholine has been shown to induce a range of tumors in several animal species. Studies have demonstrated carcinogenic effects in the European hamster, with tumors primarily occurring in the respiratory epithelium, liver, and renal pelvis (Althoff, Mohr, & Lijinsky, 2004). Similarly, Syrian golden hamsters exhibited a high rate of pancreatic tumors, along with neoplasms in the nasal cavities, larynx, trachea, lungs, liver, gallbladder, kidneys, and forestomach (Reznik, Mohr, & Lijinsky, 1978).

  • Metabolism and Mutagenicity : The metabolism of N-Nitroso-2,6-dimethylmorpholine has been studied, showing the formation of multiple metabolites in animal models, which might contribute to its carcinogenic properties. For instance, the metabolism in the hamster liver and pancreas results in several metabolites, indicating the involvement of microsomal mixed-function oxidases (Scarpelli, Kokkinakis, Rao, Luetteke, & Hollenberg, 1982).

  • Comparative Studies with Other Nitrosamines : Comparative studies have been conducted to understand the carcinogenic potency of N-Nitroso-2,6-dimethylmorpholine in relation to other nitrosamines. These studies provide insights into the specific carcinogenic mechanisms and potency of different nitrosamines, including N-Nitroso-2,6-dimethylmorpholine (Lijinsky, Saavedra, Knutsen, & Kovatch, 1984).

  • Isomer-Specific Carcinogenicity : Research has also delved into the carcinogenic effects of different isomers of N-Nitroso-2,6-dimethylmorpholine, demonstrating variations in carcinogenic potency between cis and trans isomers in different animal models (Lijinsky & Reuber, 1980).

  • Endogenous Formation and Carcinogenicity : Studies have explored the initiation of carcinogenesis by endogenously formed N-Nitroso-2,6-dimethylmorpholine, further highlighting its potential health risks (Yamamoto, Tsutsumi, Kobayashi, Endoh, Noguchi, Okajima, Denda, Mori, & Konishi, 1995).

Safety And Hazards

N-Nitroso-2,6-dimethylmorpholine is a poison by ingestion and subcutaneous routes . It is also moderately toxic by inhalation . When heated to decomposition, it emits toxic fumes of NOx .

Future Directions

Since both pancreatic carcinogens N-Nitroso-2,6-dimethylmorpholine and BOP are metabolized to HPOP in the liver at rates much higher than those observed in the target organ pancreas, it is suggested that the liver may play an important role in pancreatic carcinogenesis in the hamster by these compounds .

properties

IUPAC Name

2,6-dimethyl-4-nitrosomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-5-3-8(7-9)4-6(2)10-5/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYMAXOKJUBANR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021470
Record name N-Nitroso-2,6-dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.02 [mmHg]
Record name N-Nitroso-2,6-dimethylmorpholine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21278
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

N-Nitroso-2,6-dimethylmorpholine

CAS RN

1456-28-6
Record name N-Nitroso-2,6-dimethylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1456-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitroso-2,6-dimethylmorpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001456286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DMNM
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69924
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Nitroso-2,6-dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Nitroso-2,6-dimethylmorpholine
Reactant of Route 2
N-Nitroso-2,6-dimethylmorpholine
Reactant of Route 3
N-Nitroso-2,6-dimethylmorpholine
Reactant of Route 4
N-Nitroso-2,6-dimethylmorpholine
Reactant of Route 5
N-Nitroso-2,6-dimethylmorpholine
Reactant of Route 6
N-Nitroso-2,6-dimethylmorpholine

Citations

For This Compound
213
Citations
K Yamamoto, M Tsutsumi, E Kobayashi… - …, 1995 - academic.oup.com
Initiation activities of endogenously formed N-nitrosobis(2-hydroxypropyl)amine (NBHPA), N-nitrosodiethanolamine (NDELA) and N-nitroso-2,6-dimethylmorpholine (NDMM) were …
Number of citations: 6 academic.oup.com
G Reznik, U Mohr, W Lijinsky - Journal of the National Cancer …, 1978 - academic.oup.com
N-Nitroso-2,6-dimethylmorpholine was intragastrically administered to Syrian golden hamsters at four different dose levels [74 mg/kg body wt=1/5 median lethal dose (LD50); 37 mg/kg …
Number of citations: 33 academic.oup.com
W Lijinsky, JE Saavedra, GL Knutsen… - Journal of the …, 1984 - academic.oup.com
For examination of metabolic interrelationships in carcinogenesis between N-nitroso2,6-dimethylmorpholine, N-nitrosobis(2-oxopropyl)amine (CAS: 60599-38-4), N-nitrosobis(2-…
Number of citations: 27 academic.oup.com
DG Scarpelli, DM Kokkinakis, MS Rao, V Subbarao… - Cancer Research, 1982 - AACR
N-Nitroso-2,6-dimethylmorpholine (NNDM) is an indirect nitrosamine carcinogen which induces ductal adenocarcinoma of the pancreas in the Syrian golden hamster. NNDM is …
Number of citations: 28 aacrjournals.org
DM Kokkinakis, DR Koop, DG Scarpelli, MJ Coon… - Cancer research, 1985 - AACR
The cis isomer of N-nitroso-2,6-dimethylmorpholine (NNDM), a pancreatic carcinogen for the Syrian golden hamster, is metabolized by hamster liver microsomes to yield N-nitroso(2-…
Number of citations: 28 aacrjournals.org
MS Rao, DG Scarpelli, W Lijinsky - Carcinogenesis, 1981 - academic.oup.com
Groups of 20 Syrian male golden hamsters were treated by gavage with solutions of the cis and trans isomers of N-nitroso-2, 6-dimethylmorpholine in olive oil. Two doses of each …
Number of citations: 25 academic.oup.com
DM Kokkinakis, DG Scarpelli, MS Rao, PF Hollenberg - Cancer research, 1983 - AACR
Liver preparations from Syrian golden hamsters catalyze the metabolism of the pancreatic carcinogen N-nitroso-2,6-dimethylmorpholine largely to N-nitroso(2-hydroxypropyl)(2-…
Number of citations: 21 aacrjournals.org
J Althoff, C Grandjean, B Gold - Journal of the National Cancer …, 1978 - academic.oup.com
N-Nitroso-2,6-dimethylmorpholine (DMNM) was examined in Syrian golden hamsters in a comparative study of N,N-dipropylnitrosamine (DPN) metabolites. DMNM was administered sc…
Number of citations: 13 academic.oup.com
R Gingell, D Nagel, R Kupper - Xenobiotica, 1978 - Taylor & Francis
1. The cis and trans isomers of the pancreatic carcinogen N-nitroso-2,6-dimethylmorpholine have been prepared separately, and their metabolism studied in the Syrian hamster. 2. Both …
Number of citations: 9 www.tandfonline.com
W Lijinsky, JE Saavedra, MD Reuber, BN Blackwell - Cancer Letters, 1980 - Elsevier
Nitroso-2,6-dimethylmorpholine (Me 2 NMOR) was labeled with deuterium in either the alpha or beta positions. Both the deuterium-labeled, and the unlabeled, compounds were …
Number of citations: 20 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.